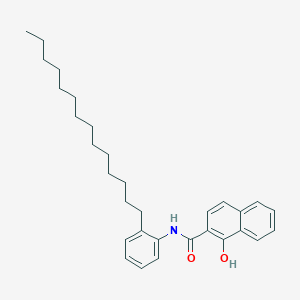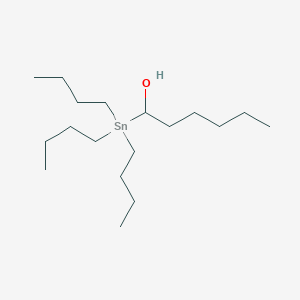
1-(Tributylstannyl)hexan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Tributylstannyl)hexan-1-OL is an organic compound that belongs to the class of organotin compounds. It is characterized by the presence of a tin atom bonded to three butyl groups and a hexanol moiety. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Tributylstannyl)hexan-1-OL can be synthesized through a multi-step process involving the reaction of tributylstannyl chloride with hexanol. The reaction typically requires the presence of a base such as sodium hydroxide to facilitate the formation of the desired product. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction conditions. The process includes the careful addition of tributylstannyl chloride to hexanol, followed by purification steps such as distillation and recrystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Tributylstannyl)hexan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form simpler organotin compounds.
Substitution: The tin atom in the compound can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Simpler organotin compounds.
Substitution: Various organotin derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-(Tributylstannyl)hexan-1-OL has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(tributylstannyl)hexan-1-OL involves its interaction with various molecular targets. The tin atom in the compound can form bonds with other atoms, leading to the formation of new chemical species. The pathways involved in these interactions are complex and depend on the specific conditions and reagents used.
Comparación Con Compuestos Similares
1-Hexanol: An organic alcohol with a similar hexanol moiety but without the tin atom.
Tributyltin Chloride: A related organotin compound with similar reactivity but different functional groups.
Uniqueness: 1-(Tributylstannyl)hexan-1-OL is unique due to the presence of both the hexanol and tributylstannyl groups in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
Propiedades
Número CAS |
125950-78-9 |
|---|---|
Fórmula molecular |
C18H40OSn |
Peso molecular |
391.2 g/mol |
Nombre IUPAC |
1-tributylstannylhexan-1-ol |
InChI |
InChI=1S/C6H13O.3C4H9.Sn/c1-2-3-4-5-6-7;3*1-3-4-2;/h6-7H,2-5H2,1H3;3*1,3-4H2,2H3; |
Clave InChI |
KSSAUFLPDMEGGU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(O)[Sn](CCCC)(CCCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


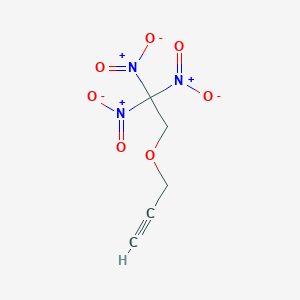
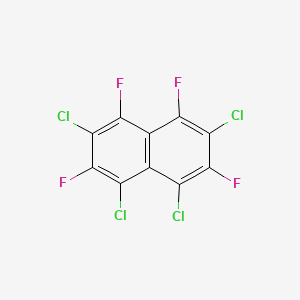
![1-[tert-Butyl(dimethyl)silyl]-2-phenylethan-1-one](/img/structure/B14284551.png)
![2-[(E)-2H-tetrazol-5-yliminomethyl]phenol](/img/structure/B14284557.png)
![1-[(2-Ethenylphenyl)methyl]-1,4,8,11-tetraazacyclotetradecane](/img/structure/B14284563.png)

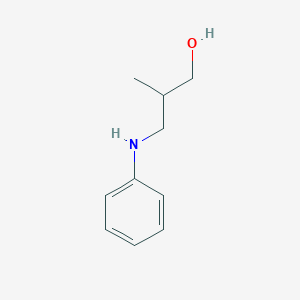
![4-heptyl-2-[(E)-C-[(7E)-7-(5-heptyl-2-hydroxyphenyl)-7-hydroxyiminoheptyl]-N-hydroxycarbonimidoyl]phenol](/img/structure/B14284581.png)
![[1,1'-Biphenyl]-2-sulfonamide, 4'-formyl-N-[(propylamino)carbonyl]-](/img/structure/B14284589.png)

![Ethyl 7-[(methanesulfonyl)oxy]hept-2-enoate](/img/structure/B14284608.png)
![1-Ethyl-6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-ene](/img/structure/B14284614.png)
